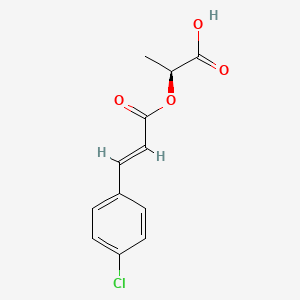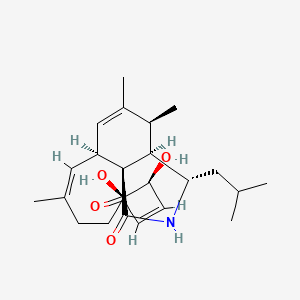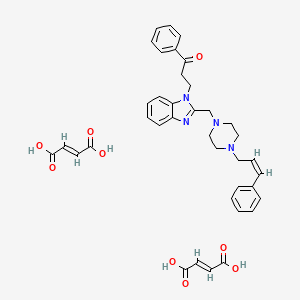![molecular formula C52H74N14O12S2 B1237393 d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)
d(CH2)5[Tyr(Me)2]AVP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound d(CH2)5[Tyr(Me)2]AVP is a synthetic analogue of vasopressin, a peptide hormone that plays a key role in regulating water retention in the body and vasoconstriction. This compound is specifically designed to act as an antagonist of the vasopressin V1a receptor, which is involved in various physiological processes, including blood pressure regulation and social behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d(CH2)5[Tyr(Me)2]AVP involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Resin Loading: The initial amino acid is attached to the resin.
Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the disulfide bridge.
Reduction: Reduction reactions can break the disulfide bridge, converting it into two thiol groups.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tyrosine residue
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled conditions
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of free thiol groups.
Substitution: Modified peptide with altered side chains
Scientific Research Applications
Chemistry:
- Used as a tool to study peptide synthesis and modifications.
- Helps in understanding the structure-activity relationship of vasopressin analogues .
Biology:
- Investigated for its role in modulating social behaviors and stress responses in animal models.
- Used to study the vasopressin V1a receptor’s function in various physiological processes .
Medicine:
- Potential therapeutic applications in treating conditions related to vasopressin dysregulation, such as hypertension and anxiety disorders.
- Explored as a diagnostic tool for vasopressin-related pathologies .
Industry:
- Utilized in the development of new peptide-based drugs.
- Applied in the production of research reagents and diagnostic kits .
Mechanism of Action
d(CH2)5[Tyr(Me)2]AVP: exerts its effects by binding to the vasopressin V1a receptor, thereby blocking the action of endogenous vasopressin. This antagonistic action prevents vasopressin from exerting its effects on blood pressure regulation and social behavior. The compound’s molecular targets include the V1a receptor, and its pathways involve the inhibition of vasopressin-induced intracellular calcium increase .
Comparison with Similar Compounds
d(CH2)5[Tyr(Me)2,Thr4,Phe(3-125I,4N3)-NH2]OVT: A radiolabeled synthetic analogue of vasotocin.
SKF 100398 (d(CH2)5Tyr(Et)VAVP): An analogue of vasopressin used as a specific antagonist
Uniqueness:
Properties
Molecular Formula |
C52H74N14O12S2 |
|---|---|
Molecular Weight |
1151.4 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1 |
InChI Key |
QVQOGNOOAMQKCE-OVSZNHMYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 |
Synonyms |
(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin (d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin 1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin 1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin AAVP arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)- argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)- AVPA CGP 25838 CGP-25838 CPG 25838E d(CH2)5(Tyr(Me)(2))AVP d(CH2)5-Tyr(Me)argipressin d(CH2)5Tyr(Me)AVP Manning compound MCPPA-AVP Sigma V-2255 SK and F 100273 SK and F-100273 SKF 100273 V2255 peptide vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)






![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)






